Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a biochemical compound used primarily in proteomics research. It has the molecular formula C15H19NO7 and a molecular weight of 325.32 . This compound is known for its unique structure, which includes a benzo[1,3]dioxole group, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The reaction conditions often require the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as catalysts, with cesium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, such as anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine exerts its effects involves its interaction with specific molecular targets. The benzo[1,3]dioxole group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)alanine
- Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)glycine
Uniqueness
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is unique due to its specific structural configuration, which includes a benzo[1,3]dioxole group attached to the serine molecule. This configuration imparts distinct chemical properties and reactivity, making it particularly useful in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJOBNEPFXROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.